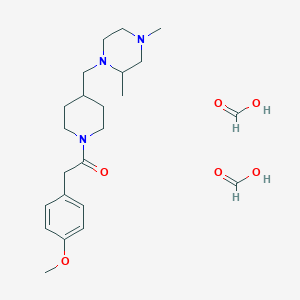

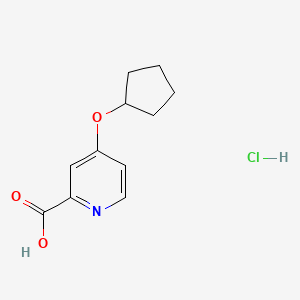

![molecular formula C16H14N2O2S2 B2892273 3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-31-1](/img/structure/B2892273.png)

3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

While specific synthesis methods for “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit various biological activities, which might suggest they undergo various chemical reactions within biological systems .Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Gelation Behavior and Supramolecular Chemistry 3-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide derivatives have been explored for their potential in forming supramolecular gels. These compounds, due to their structural features, can engage in multiple non-covalent interactions, leading to gelation behavior with certain solvents. This characteristic is particularly relevant in the context of crystal engineering, where the ability to form stable gels at low concentrations (minimum gelator concentration) can be crucial. Such properties are useful for developing novel materials with specific mechanical and thermal characteristics, applicable in various technological and biomedical fields (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Activity Some benzamide derivatives, including those structurally related to 3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit significant activity against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. Such research is crucial for addressing the increasing resistance to existing antimicrobials and for the development of novel therapeutic strategies (Priya et al., 2006).

Potential in Alzheimer's Disease Treatment Research into benzamide derivatives has also shown potential in the treatment of Alzheimer's disease. Compounds with specific structural characteristics have demonstrated inhibitory selectivity against histone deacetylase 6 (HDAC6), which plays a role in the pathogenesis of Alzheimer's. By reducing the phosphorylation and aggregation of tau proteins, and showing neuroprotective activity, these compounds represent promising leads for developing treatments aimed at ameliorating Alzheimer's disease symptoms and progression (Lee et al., 2018).

Antioxidant Properties The antioxidant properties of related benzamide compounds have been studied, indicating potential health benefits due to their ability to scavenge free radicals. By employing methods like DPPH free radical scavenging tests, researchers have been able to assess the antioxidant capacity of these compounds, which could be leveraged in developing treatments or supplements aimed at mitigating oxidative stress-related diseases (Demir et al., 2015).

Synthetic Chemistry and Complex Formation Further studies have explored the synthetic routes to create complex benzamide derivatives, leading to the formation of compounds with potential applications in materials science and catalysis. By understanding the chemical behavior and complexation properties of these compounds, researchers can develop new materials with desired electrical, optical, or catalytic properties, broadening the scope of applications for benzamide derivatives in scientific research (Adhami et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCSWDYBCAWQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

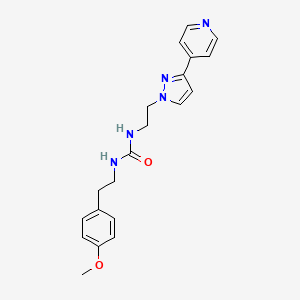

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)

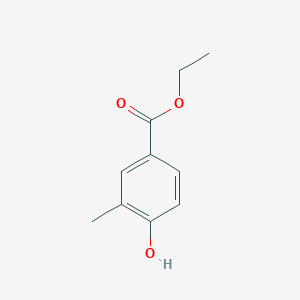

![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

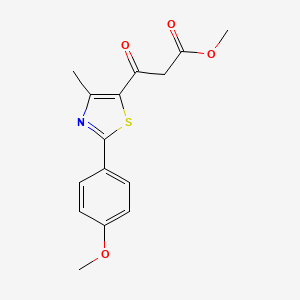

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)